Isoproterenol Isopropyl Ether Hydrochloride
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Overview
Description
Isoproterenol Isopropyl Ether Hydrochloride is a synthetic sympathomimetic amine that is structurally related to epinephrine. It acts as a non-selective beta-adrenergic agonist, meaning it stimulates both beta-1 and beta-2 adrenergic receptors. This compound is commonly used in medical settings to treat conditions such as bradycardia (slow heart rate), heart block, and bronchospasm during anesthesia .
Preparation Methods
The synthesis of Isoproterenol Isopropyl Ether Hydrochloride typically involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin . This method ensures significant control over impurities and provides the compound in good yield with the desired purity. Industrial production methods often use ethanol as a solvent and employ palladium, platinum, or nickel as catalysts for the hydrogenation process .
Chemical Reactions Analysis
Isoproterenol Isopropyl Ether Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
Isoproterenol Isopropyl Ether Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-adrenergic receptor interactions and to develop new synthetic routes for similar compounds.
Biology: Researchers use it to study the effects of beta-adrenergic stimulation on various biological systems, including cardiovascular and respiratory systems.
Medicine: It is employed in the development of treatments for heart conditions, such as bradycardia and heart block.
Mechanism of Action
Isoproterenol Isopropyl Ether Hydrochloride exerts its effects by stimulating both beta-1 and beta-2 adrenergic receptors. This leads to an increase in heart rate and the force of heart contractions, as well as relaxation of bronchial and vascular smooth muscles. The molecular targets include the beta-adrenergic receptors, which activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent physiological effects .
Comparison with Similar Compounds
Isoproterenol Isopropyl Ether Hydrochloride is similar to other beta-adrenergic agonists such as:
Epinephrine: While both compounds stimulate beta-adrenergic receptors, epinephrine also has significant alpha-adrenergic activity, leading to vasoconstriction.
Norepinephrine: This compound primarily stimulates alpha-adrenergic receptors and has less beta-adrenergic activity compared to this compound.
Properties
Molecular Formula |
C14H24ClNO3 |
---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
4-[2-(propan-2-ylamino)-1-propan-2-yloxyethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C14H23NO3.ClH/c1-9(2)15-8-14(18-10(3)4)11-5-6-12(16)13(17)7-11;/h5-7,9-10,14-17H,8H2,1-4H3;1H |
InChI Key |
ZSATZDNRUBTEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)OC(C)C.Cl |
Origin of Product |
United States |
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